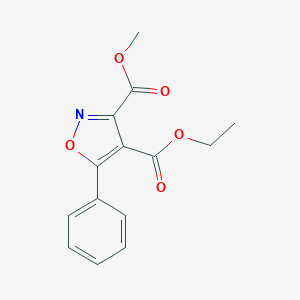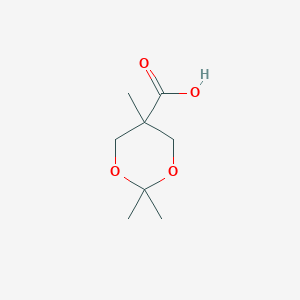
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
Research on related compounds, such as "2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid," outlines the synthetic pathways involving the 1,3-dioxane ring, which adopts a chair conformation, with substituents occupying equatorial sites for stability. The synthesis often involves carboxylic acid inversion dimers linked by hydrogen bonds, highlighting a common synthetic approach for dioxane carboxylic acids (Guo-Kai Jia et al., 2012).
Molecular Structure Analysis
The molecular structure of dioxane-based carboxylic acids, such as the 2-chlorophenyl variant, features a 1,3-dioxane ring in a chair conformation. This configuration allows for the equatorial positioning of substituents, minimizing steric hindrance and contributing to the molecule's stability. The axial inclination of the carboxyl group plays a crucial role in the formation of hydrogen-bonded dimers in the crystal structure, influencing the compound's physical and chemical properties (Guo-Kai Jia et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of 1,3-dioxane derivatives is influenced by their structural features. For example, the presence of a carboxylic acid group can facilitate reactions with a range of reagents, leading to the formation of various functionalized products. Studies on similar dioxane derivatives demonstrate their versatility as intermediates in the synthesis of heterocyclic compounds, showcasing the potential chemical reactivity of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid (Masayuki Sato et al., 1989).
Physical Properties Analysis
The physical properties of dioxane carboxylic acids, including melting and boiling points, solubility, and crystal structure, are closely related to their molecular structure. The chair conformation of the dioxane ring and the positioning of substituents significantly affect these properties. The formation of dimers through hydrogen bonding, as observed in the crystal structure of related compounds, may also influence the melting point and solubility (Guo-Kai Jia et al., 2012).
Chemical Properties Analysis
The chemical properties of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid, such as acidity, reactivity with various chemical reagents, and participation in chemical reactions, can be inferred from studies on similar compounds. The carboxylic acid functionality is reactive towards bases, reducing agents, and can undergo further functionalization, making it a versatile synthetic building block (Masayuki Sato et al., 1989).
Wissenschaftliche Forschungsanwendungen
Synthesis of Dendrimers
- Application Summary: “2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid” is used as an intermediate in the synthesis of dendrimers . Dendrimers are perfectly branched, monodisperse, multi-valent polymeric structures that exhibit enhanced solubility, increased reactivity, and reduced dispersity compared to linear polymer analogs .
- Methods of Application: The synthesis of these polyester-based dendrimers relies on first protecting the hydroxyl groups of the monomer and then, after an exhaustive protection of the core, complete removal of the protecting group exposing the hydroxyl groups of the next generation . The isopropyl acetal (isopropylidene/acetonide) has become one of the most commonly compounds used in the production of the monomeric unit .
- Results or Outcomes: The synthesis of dendrimers using “2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid” has been shown to yield extremely precise structures, while also being biocompatible, biodegradable, and extremely modular .
Functionalization of Mesoporous Silica Surface
- Application Summary: “2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid” is used in the functionalization of mesoporous silica surfaces . This process involves the modification of the silica surface with carboxyl groups, which can enhance the material’s ability to adsorb proteins .
- Methods of Application: The functionalization process involves a reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid, MA) and the surface silanol groups of the silica material . This post-synthesis modification has been successfully applied to silica materials for the first time .
Eigenschaften
IUPAC Name |
2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEWDEAIHCUMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463290 | |
| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
CAS RN |
16837-14-2 | |
| Record name | 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

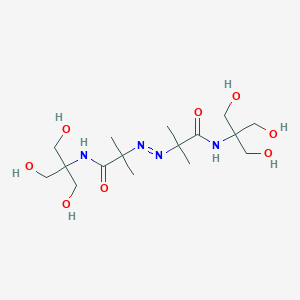
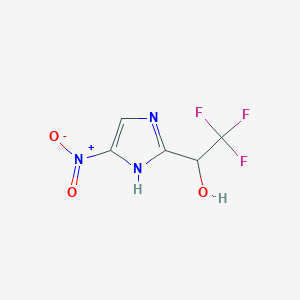
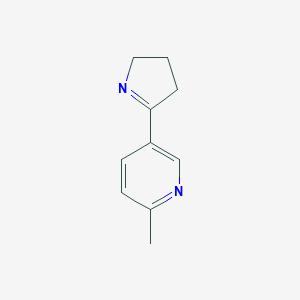
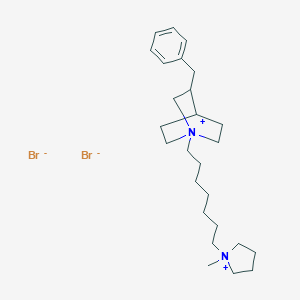
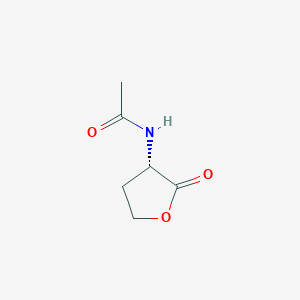
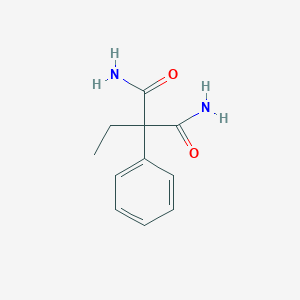
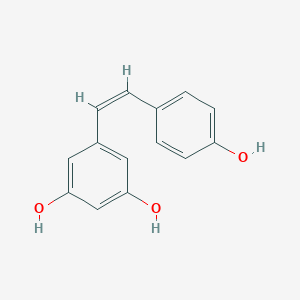
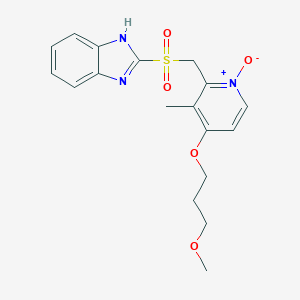
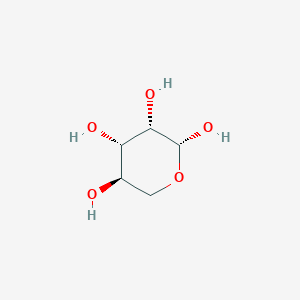
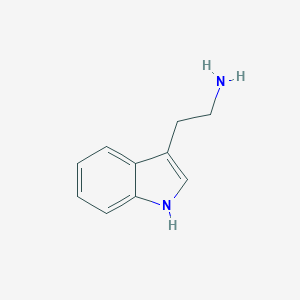
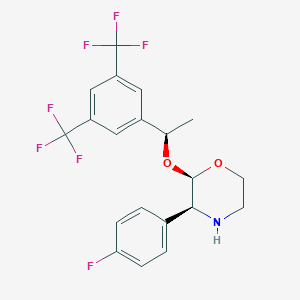
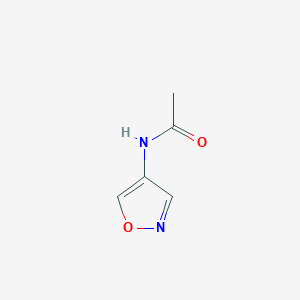
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
